molecular formula C23H19N3O3 B2415494 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-39-1

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2415494
CAS No.: 865286-39-1
M. Wt: 385.423
InChI Key: KUYWBKACGVSMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWBKACGVSMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with diphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to the combination of the oxadiazole ring and the diphenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

  • Chemical Formula : C17H12N4O3S
  • Molecular Weight : 352.37 g/mol
  • CAS Number : 920438-63-7

The biological activity of this compound is primarily attributed to its oxadiazole moiety. Compounds containing the 1,3,4-oxadiazole structure are known for their ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole class exhibit significant antimicrobial properties. A study highlighted that related oxadiazole compounds demonstrated strong bactericidal effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus8 µg/mL
2Escherichia coli16 µg/mL
3Candida albicans32 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cell lines.

Table 2: Cytotoxicity Results on Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
AL92910085
BHepG25090
CA54920075

The results indicated that while some derivatives exhibited moderate cytotoxicity at higher concentrations, others showed enhanced cell viability, suggesting a potential for selective targeting of malignant cells without harming normal cells .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of oxadiazole derivatives. For instance:

  • Study on Antimicrobial Efficacy : A group of synthesized oxadiazole derivatives was tested against a panel of Gram-positive and Gram-negative bacteria. The study concluded that certain compounds outperformed standard antibiotics like ciprofloxacin in terms of efficacy .
  • Cancer Research : In another study focusing on cancer cell lines (A549 and HepG2), this compound demonstrated significant anti-proliferative activity, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,2-Diphenylacetamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). For example:

Formation of the oxadiazole ring via cyclization of 3-methoxyphenyl-substituted hydrazide intermediates .

Coupling of the oxadiazole intermediate with 2,2-diphenylacetyl chloride in anhydrous DMF, catalyzed by triethylamine .
Purity is optimized via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C3 of phenyl, oxadiazole ring protons) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹ for acetamide, C-O-C stretch for oxadiazole) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereoelectronic effects .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodology : Prioritize in vitro assays targeting common pharmacological pathways:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
  • Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX-2) or acetylcholinesterase via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology : Design a derivative library with targeted modifications:
  • Functional Group Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .
  • Scaffold Hybridization : Fuse the oxadiazole core with thiazole or quinazoline moieties to enhance bioactivity .
    Use QSAR modeling (e.g., CoMFA, molecular docking) to correlate structural features with activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology : Address variability via:
  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and time-kill kinetics .
  • Dose-Response Analysis : Ensure IC₅₀/EC₅₀ values are calculated with Hill slope validation to rule out false positives .
  • Metabolic Stability Tests : Use liver microsomes to assess if inactive metabolites explain discrepancies .

Q. How can the compound’s mechanism of action be elucidated in cancer cell lines?

  • Methodology : Combine mechanistic assays:
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • ROS Detection : Use DCFH-DA probes to measure oxidative stress induction .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., p53, PI3K/AKT) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology : Optimize pharmacokinetic properties via:
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Prodrug Design : Introduce hydrolyzable esters at the acetamide group .

Data Contradiction and Validation

Q. How should researchers address inconsistent cytotoxicity results between in vitro and in vivo models?

  • Methodology : Conduct tiered validation:

3D Cell Culture : Spheroid models to mimic tumor microenvironments .

Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration in rodents .

Biomarker Analysis : Correlate efficacy with target engagement (e.g., COX-2 inhibition via ELISA) .

Q. What analytical methods confirm the compound’s stability under physiological conditions?

  • Methodology : Perform forced degradation studies:
  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to assess decomposition thresholds .
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.